Cas no 74483-48-0 (2-Chloro-1-methyl-3-(trifluoromethyl)-benzene)
2-Chloro-1-methyl-3-(trifluoromethyl)-benzene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-methylbenzotrifluoride
- 74483-48-0
- MFCD11226661
- FT-0722753
- 2-chloro-1-methyl-3-(trifluoromethyl)benzene
- DTXSID10507696
- AKOS005255925
- SCHEMBL1862437
- FS-5131
- ZCA48348
- E90470
- CS-0195348
- Chloro-3-Methyl Benzotrifluoride
- BBL102310
- STL556109
- 2-Chloro-1-methyl-3-(trifluoromethyl)-benzene
-
- MDL: MFCD11226661
- Inchi: 1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3
- InChI Key: NJLAMXMEANIPBX-UHFFFAOYSA-N
- SMILES: ClC1C(C)=CC=CC=1C(F)(F)F
Computed Properties
- Exact Mass: 194.0110124g/mol
- Monoisotopic Mass: 194.0110124g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 175.9±35.0 °C at 760 mmHg
- Flash Point: 64.0±17.9 °C
- Vapor Pressure: 1.5±0.3 mmHg at 25°C
2-Chloro-1-methyl-3-(trifluoromethyl)-benzene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-1-methyl-3-(trifluoromethyl)-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044283-1g |
2-Chloro-3-methylbenzotrifluoride |
74483-48-0 | 99% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 044283-5g |
2-Chloro-3-methylbenzotrifluoride |
74483-48-0 | 99% | 5g |
£49.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034684-1g |
2-Chloro-3-methylbenzotrifluoride |
74483-48-0 | 95% | 1g |
1283.0CNY | 2021-07-05 | |
| Alichem | A013026302-250mg |
2-Chloro-3-(trifluoromethyl)toluene |
74483-48-0 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A013026302-500mg |
2-Chloro-3-(trifluoromethyl)toluene |
74483-48-0 | 97% | 500mg |
$815.00 | 2023-09-01 | |
| Alichem | A013026302-1g |
2-Chloro-3-(trifluoromethyl)toluene |
74483-48-0 | 97% | 1g |
$1475.10 | 2023-09-01 | |
| TRC | C014090-250mg |
2-Chloro-1-methyl-3-(trifluoromethyl)-benzene |
74483-48-0 | 250mg |
$ 92.00 | 2023-04-18 | ||
| TRC | C014090-500mg |
2-Chloro-1-methyl-3-(trifluoromethyl)-benzene |
74483-48-0 | 500mg |
$ 144.00 | 2023-04-18 | ||
| TRC | C014090-1g |
2-Chloro-1-methyl-3-(trifluoromethyl)-benzene |
74483-48-0 | 1g |
$ 190.00 | 2022-06-06 | ||
| TRC | C014090-5g |
2-Chloro-1-methyl-3-(trifluoromethyl)-benzene |
74483-48-0 | 5g |
$ 896.00 | 2023-04-18 |
2-Chloro-1-methyl-3-(trifluoromethyl)-benzene Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-Chloro-1-methyl-3-(trifluoromethyl)-benzene
Introduction to 2-Chloro-3-methylbenzotrifluoride (CAS No. 74483-48-0)
2-Chloro-3-methylbenzotrifluoride, identified by the Chemical Abstracts Service Number (CAS No.) 74483-48-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This trifluorinated aromatic derivative has garnered attention due to its unique structural properties and potential applications in the synthesis of advanced materials and bioactive molecules. The presence of both chlorine and methyl substituents on a benzene ring substituted with three fluorine atoms imparts distinct reactivity, making it a valuable intermediate in various chemical transformations.
The compound's structure, characterized by a benzene core fluoro-substituted at positions 1, 2, and 4, with chloro and methyl groups at positions 2 and 3 respectively, endows it with a high degree of functional diversity. This arrangement not only influences its electronic properties but also its interaction with biological targets, which is a critical consideration in drug discovery. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions that are pivotal in medicinal chemistry.
In recent years, 2-Chloro-3-methylbenzotrifluoride has been explored as a key building block in the synthesis of novel pharmaceuticals. Its trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into drug molecules to improve metabolic stability, lipophilicity, and binding affinity to biological receptors. For instance, studies have demonstrated its utility in constructing kinase inhibitors, where the trifluoromethyl moiety plays a crucial role in modulating enzyme activity. The chloro substituent further extends its synthetic utility, allowing for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
Recent advancements in computational chemistry have also highlighted the importance of 2-Chloro-3-methylbenzotrifluoride in designing next-generation therapeutics. Molecular modeling studies suggest that this compound can serve as a scaffold for developing small-molecule inhibitors targeting complex diseases. The combination of computational predictions with experimental validation has led to the discovery of several promising candidates that are currently undergoing preclinical evaluation. These findings underscore the compound's potential as a cornerstone in the development of innovative treatments.
The pharmaceutical industry has been particularly interested in leveraging the unique properties of 2-Chloro-3-methylbenzotrifluoride for the development of antiviral and anticancer agents. The trifluoromethyl group's ability to enhance binding interactions has been exploited to create molecules with improved pharmacokinetic profiles. Additionally, the compound's reactivity allows for the introduction of diverse functional groups, enabling chemists to fine-tune its properties for specific therapeutic applications. This adaptability makes it an indispensable tool in modern drug design.
Beyond pharmaceuticals, 2-Chloro-3-methylbenzotrifluoride finds applications in materials science, particularly in the development of advanced polymers and liquid crystals. The electron-withdrawing effect of fluorine atoms contributes to enhanced thermal stability and chemical resistance in polymer matrices. Researchers have utilized this compound to synthesize novel high-performance materials that exhibit superior mechanical and optical properties. Such innovations highlight the compound's versatility beyond traditional organic synthesis.
The synthesis of 2-Chloro-3-methylbenzotrifluoride typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions on pre-formed benzotrifluorides or Friedel-Crafts alkylation followed by chlorination. Advances in green chemistry have also prompted investigations into more sustainable methods for producing this compound, emphasizing minimal waste generation and energy efficiency.
In conclusion, 2-Chloro-3-methylbenzotrifluoride (CAS No. 74483-48-0) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, while its applications extend to materials science and beyond. As research continues to uncover new methodologies for utilizing this compound, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical innovation.
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